3,4-dimethoxy-1H-pyrrole

Catalog No.
S1488708
CAS No.
105935-07-7
M.F
C6H9NO2
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dimethoxy-1H-pyrrole

CAS Number

105935-07-7

Product Name

3,4-dimethoxy-1H-pyrrole

IUPAC Name

3,4-dimethoxy-1H-pyrrole

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c1-8-5-3-7-4-6(5)9-2/h3-4,7H,1-2H3

InChI Key

QTTXPSXLMFARIT-UHFFFAOYSA-N

SMILES

COC1=CNC=C1OC

Synonyms

3,4-DIMETHOXYPYRROLE

Canonical SMILES

COC1=CNC=C1OC

Organic Synthesis:

  • Building Block for Heterocyclic Compounds: The presence of the pyrrole ring and methoxy groups makes 3,4-dimethoxy-1H-pyrrole a valuable building block for the synthesis of more complex heterocyclic compounds. These compounds possess various properties and functionalities, making them relevant in drug discovery, material science, and other fields [].

Medicinal Chemistry:

  • Development of Novel Therapeutics: The pyrrole ring is a common feature in many biologically active molecules. Studies suggest that 3,4-dimethoxy-1H-pyrrole derivatives exhibit various biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties. This has prompted researchers to explore the potential of these derivatives as lead compounds for developing new drugs.

Material Science:

  • Functional Materials Design: The unique electronic properties of 3,4-dimethoxy-1H-pyrrole can be exploited in the design of functional materials. For instance, incorporating the molecule into polymers could lead to materials with tunable conductivity, making them suitable for applications in organic electronics and sensors.

3,4-Dimethoxy-1H-pyrrole is a heterocyclic compound characterized by a five-membered ring containing nitrogen. Its molecular formula is C₆H₉N, and it has a molecular weight of approximately 95.14 g/mol. The compound features two methoxy groups (-OCH₃) attached to the 3 and 4 positions of the pyrrole ring, which contribute to its unique chemical properties and reactivity. Pyrrole derivatives, including 3,4-dimethoxy-1H-pyrrole, are of significant interest in organic chemistry due to their potential applications in pharmaceuticals and materials science.

Typical of pyrroles, including electrophilic substitutions, nucleophilic additions, and cycloadditions. For instance:

  • Electrophilic Aromatic Substitution: The presence of electron-donating methoxy groups enhances the nucleophilicity of the pyrrole ring, allowing for substitution reactions with electrophiles.
  • Diels-Alder Reactions: This compound can participate in Diels-Alder reactions due to its conjugated system, forming more complex cyclic structures when reacted with dienophiles .

The synthesis of 3,4-dimethoxy-1H-pyrrole can be achieved through several methods:

  • Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines under acidic conditions to yield pyrroles.
  • Diels-Alder Reaction: The compound can be synthesized by reacting 2,3-dimethylbutadiene with appropriate electrophiles under controlled conditions .
  • Metal-Catalyzed Reactions: Recent advancements include using metal catalysts to promote the formation of pyrroles from readily available starting materials .

3,4-Dimethoxy-1H-pyrrole has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs.
  • Material Science: Pyrroles are used in synthesizing conductive polymers and organic electronics.
  • Agricultural Chemicals: Some derivatives are explored for use as agrochemicals due to their antimicrobial properties.

Studies on the interactions of 3,4-dimethoxy-1H-pyrrole with other compounds reveal insights into its reactivity and potential applications:

  • Complex Formation: Research indicates that it can form complexes with metal ions, which may enhance its biological activity.
  • Synergistic Effects: When combined with other compounds, it may exhibit enhanced antimicrobial or anti-inflammatory effects .

Several compounds share structural similarities with 3,4-dimethoxy-1H-pyrrole. Here are notable examples:

Compound NameStructure CharacteristicsUnique Features
3,4-Dimethyl-1H-pyrroleTwo methyl groups at positions 3 and 4Known for its stability and ease of synthesis
2,5-DimethoxypyrroleMethoxy groups at positions 2 and 5Exhibits different biological activities
1-MethylpyrroleMethyl group at position 1Less sterically hindered than dimethoxy variants
PyrroleBasic five-membered nitrogen-containing ringFundamental structure for many derivatives

Each compound exhibits unique properties influenced by the position and nature of substituents on the pyrrole ring. The presence of methoxy groups in 3,4-dimethoxy-1H-pyrrole enhances its electron density compared to other derivatives, making it more reactive towards electrophiles.

XLogP3

0.7

Wikipedia

3,4-DIMETHOXYPYRROLE

Dates

Modify: 2024-02-18

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